3-Methyl-3,6-diazabicyclo[3.2.0]heptane
Description
Properties
IUPAC Name |
3-methyl-3,6-diazabicyclo[3.2.0]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2/c1-8-3-5-2-7-6(5)4-8/h5-7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQUMPQLXULUHIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CNC2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3,6-diazabicyclo[3.2.0]heptane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a cyclizing agent. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification and crystallization to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3,6-diazabicyclo[3.2.0]heptane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution Reagents: These may include halogens, acids, and bases, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions may produce a range of substituted compounds.
Scientific Research Applications
3-Methyl-3,6-diazabicyclo[3.2.0]heptane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a ligand in the study of enzyme interactions and receptor binding.
Medicine: It is investigated for its potential therapeutic properties, including its role as a nicotinic acetylcholine receptor agonist
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 3-Methyl-3,6-diazabicyclo[3.2.0]heptane involves its interaction with specific molecular targets, such as nicotinic acetylcholine receptors. It binds to these receptors, modulating their activity and influencing various physiological processes. The pathways involved may include signal transduction and neurotransmitter release.
Comparison with Similar Compounds
6-Methyl-3,6-diazabicyclo[3.2.0]heptane
3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one
- Structure : Replaces one nitrogen with a ketone and introduces a benzyl group at position 3.
- Properties: Molecular formula C₁₃H₁₅NO, m/z 201 (MS data). The ketone enhances electrophilicity, enabling reactivity in nucleophilic additions or reductions .
- Applications : Explored as a building block for drug candidates targeting neurological disorders .
3-Oxa-6-azabicyclo[3.2.0]heptane
- Structure : Oxygen atom replaces one nitrogen, altering electronic properties.
- Properties: Molecular formula C₅H₉NO, pKa ~10.57. The oxygen increases polarity and hydrogen-bonding capacity, impacting solubility and receptor interactions .
Pharmacologically Active Derivatives
(1S,5S)-3-(5,6-Dichloro-3-pyridinyl)-3,6-diazabicyclo[3.2.0]heptane
- Activity : Acts as an analgesic targeting nicotinic acetylcholine receptors (nAChRs) with activity ~10⁻³–10⁻⁴ that of PGE₁. Stereochemistry (1S,5S) is critical for binding affinity .
- Comparison : The dichloropyridinyl substituent enhances lipophilicity and receptor specificity compared to the methyl analog, which is more compact and metabolically stable .
Prostacyclin Bicyclo[3.2.0]heptane Analogs
tert-Butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate
Bis(trifluoroacetic acid) Salts
- Examples : (1R,5R)- and (1S,5S)-3-Methyl-3,6-diazabicyclo[3.2.0]heptane bis(trifluoroacetate) (CAS 2068137-95-9, 2068137-92-6).
- Properties : Enhanced aqueous solubility and stability due to salt formation. Used in radiopharmaceutical formulations to prevent radiolysis .
Data Tables
Table 1: Structural and Physical Properties of Key Compounds
| Compound Name | Molecular Formula | Average Mass | Melting Point (°C) | Key Applications |
|---|---|---|---|---|
| 3-Methyl-3,6-diazabicyclo[3.2.0]heptane | C₆H₁₂N₂ | 112.176 | N/A | PET radioligands, analgesics |
| 6-Methyl-3,6-diazabicyclo[3.2.0]heptane | C₆H₁₂N₂ | 112.176 | N/A | Orthogonal synthesis |
| 3-Oxa-6-azabicyclo[3.2.0]heptane | C₅H₉NO | 99.13 | >220 (decomp.) | Solubility-enhanced scaffolds |
| tert-Butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate | C₁₀H₁₈N₂O₂ | 198.266 | N/A | Protected intermediate |
Table 2: Pharmacological Activities
| Compound | Biological Target | Activity (vs. PGE₁) | Key Structural Feature |
|---|---|---|---|
| (1S,5S)-3-(5,6-Dichloro-3-pyridinyl)-3,6-diazabicyclo[3.2.0]heptane | nAChRs | 10⁻³–10⁻⁴ | Dichloropyridinyl substituent |
| Prostacyclin (E)-isomer analog | Platelet aggregation | 10⁻⁴ | (E)-olefin side chain |
Research Findings and Trends
- Synthetic Innovations: Metal-free diastereoselective syntheses (e.g., haloamination of 3-aminoazetidin-2-ones) enable efficient access to diazabicyclo scaffolds with yields up to 75% .
- Stereochemical Impact : (1R,5R)- and (1S,5S)-isomers of 3-methyl derivatives exhibit distinct pharmacological profiles, necessitating chiral resolution techniques .
- Regulatory Considerations : Radioligands like [¹¹C]A-752274 require stabilization with sodium ascorbate to prevent radiolysis, highlighting formulation challenges .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-Methyl-3,6-diazabicyclo[3.2.0]heptane, and how do reaction conditions influence yields?
- Methodological Answer : The synthesis often employs [3+2] cycloaddition or photocycloaddition strategies. For example, Homon et al. (2018) utilized a [3+2] cycloaddition between azomethine ylides and alkenes to construct the bicyclic core, achieving moderate yields (50-70%) under mild conditions . Intramolecular [2+2] photocycloadditions of diallylic amines have also been reported, with diastereoselectivity controlled by substituent steric effects . Microwave-assisted methods can enhance reaction rates but may require optimization to avoid decomposition.
Q. How is the molecular structure and conformation of this compound characterized experimentally?
- Methodological Answer : X-ray crystallography is the gold standard for determining bond lengths and angles. Rankin et al. (1983) used electron diffraction and molecular mechanics calculations to confirm the boat-like conformation of the bicyclo[3.2.0]heptane core, with minor puckering in the four-membered ring . NMR spectroscopy (e.g., H-C HSQC) resolves stereochemistry, while DFT calculations predict stability trends between endo/exo conformers .
Advanced Research Questions
Q. What strategies enable enantioselective synthesis of this compound derivatives for chiral drug discovery?
- Methodological Answer : Asymmetric catalysis using chiral ligands is critical. For example, CuI/(R)-Fesulphos catalyzes 1,3-dipolar cycloadditions to yield enantioenriched diazabicyclo derivatives with >90% ee . Enzymatic resolution (e.g., lipase-mediated kinetic separation) has also been applied to isolate enantiomers from racemic mixtures, though substrate scope limitations exist .
Q. How does the bicyclic scaffold modulate biological activity in neurotransmitter systems (e.g., GABA or dopamine receptors)?
- Methodological Answer : The rigid bicyclic core mimics meta-substituted benzene conformations, enabling precise spatial positioning of pharmacophores. Vorberg et al. (2017) demonstrated that syn- and anti-4-N-Boc-aminobicyclo[3.2.0]heptane-1-carboxylic acids act as conformationally locked GABA analogs, with distinct binding affinities to GABA receptors depending on substituent orientation . Similarly, Reinart-Okugbeni et al. (2012) synthesized dopaminergic ligands by modifying the nitrogen substituents, achieving nanomolar potency at D2 receptors .
Q. What analytical approaches resolve contradictions in reaction yields or stereochemical outcomes across studies?
- Methodological Answer : Comparative kinetic studies and computational modeling (e.g., DFT transition-state analysis) identify steric or electronic bottlenecks. For instance, varying yields in photocycloadditions correlate with substituent bulk, as shown by Steiner et al. (1995) using Hammett plots . Chiral HPLC coupled with circular dichroism (CD) can distinguish diastereomers missed by routine NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
